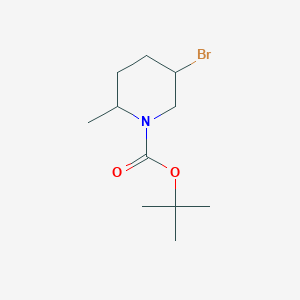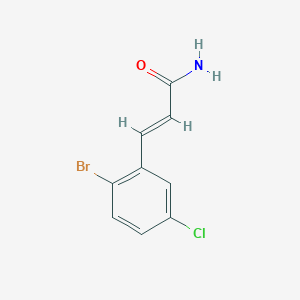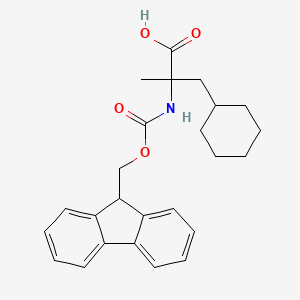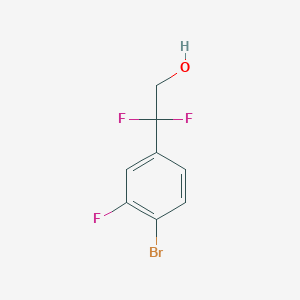![molecular formula C6H15ClN2O2S B12305077 rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis](/img/structure/B12305077.png)
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis is a chemical compound with the molecular formula C6H14N2O2S·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis typically involves the following steps:
Cyclopentylamine Formation: The starting material, cyclopentylamine, is synthesized through the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Methanesulfonamide Introduction: The cyclopentylamine is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide derivative.
Hydrochloride Salt Formation: Finally, the methanesulfonamide derivative is treated with hydrochloric acid to form the hydrochloride salt of rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfonic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
- rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis
Uniqueness
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activity. Its methanesulfonamide group differentiates it from other similar compounds, providing unique properties and applications.
Eigenschaften
Molekularformel |
C6H15ClN2O2S |
|---|---|
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
(3-aminocyclopentyl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-6-2-1-5(3-6)4-11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H |
InChI-Schlüssel |
DSUBQVVZHSELLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1CS(=O)(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12305000.png)

![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305022.png)
![2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide](/img/structure/B12305033.png)
![N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)](/img/structure/B12305038.png)



![7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12305060.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)
![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)

![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)

